molecular formula H3O4V B1208672 Vanadic acid

Vanadic acid

Cat. No.: B1208672
M. Wt: 117.963 g/mol
InChI Key: WQEVDHBJGNOKKO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orthovanadate is an inorganic compound with the chemical formula Na₃VO₄. It is a salt of the VO₄³⁻ oxyanion and is typically found as a colorless, water-soluble solid. Orthovanadate compounds are known for their structural similarity to phosphates, which allows them to interact with various biological systems .

Preparation Methods

Orthovanadate can be synthesized through several methods. One common synthetic route involves dissolving vanadium (V) oxide in a solution of sodium hydroxide. The reaction is as follows:

V2O5+6NaOH2Na3VO4+3H2O\text{V}_2\text{O}_5 + 6\text{NaOH} \rightarrow 2\text{Na}_3\text{VO}_4 + 3\text{H}_2\text{O} V2​O5​+6NaOH→2Na3​VO4​+3H2​O

In industrial settings, orthovanadate is often produced by similar methods, ensuring high purity and yield. The compound can also be prepared by adjusting the pH of a sodium orthovanadate solution to around 10 and boiling it to depolymerize decavanadate into the active monovanadate form .

Chemical Reactions Analysis

Orthovanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. At high pH levels, VO₄³⁻ ions exist in equilibrium with HVO₄²⁻. At lower pH levels, condensation reactions occur, leading to the formation of polyoxovanadates, and ultimately, decavanadate .

Common reagents used in these reactions include sodium hydroxide for synthesis and ethylenediaminetetraacetic acid (EDTA) for reversing inhibitory effects. Major products formed from these reactions include different polyoxovanadates and monovanadate .

Scientific Research Applications

Orthovanadate has a wide range of scientific research applications:

Mechanism of Action

Orthovanadate exerts its effects by mimicking phosphate ions, allowing it to competitively inhibit enzymes such as ATPases and phosphatases. This inhibition can be reversed by dilution or the addition of ethylenediaminetetraacetic acid (EDTA). The compound is activated by boiling and adjusting the pH to around 10, which depolymerizes decavanadate into the active monovanadate form .

Comparison with Similar Compounds

Orthovanadate is often compared with other vanadate compounds, such as metavanadate and decavanadate. While all these compounds contain vanadium in different oxidation states and coordination environments, orthovanadate is unique due to its structural similarity to phosphates, making it particularly effective as an enzyme inhibitor .

Similar compounds include:

Orthovanadate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

H3O4V

Molecular Weight

117.963 g/mol

IUPAC Name

trihydroxy(oxo)vanadium

InChI

InChI=1S/3H2O.O.V/h3*1H2;;/q;;;;+3/p-3

InChI Key

WQEVDHBJGNOKKO-UHFFFAOYSA-K

SMILES

O[V](=O)(O)O

Canonical SMILES

O[V](=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, an 8% by weight solution of sodium metavanadate (NaVO3) was prepared by dissolving an appropriate amount of NaVO3 powder in water. The NaVO3 and water were stirred for several hours until the NaVO3 powder was completely dissolved. 4700 grams of the sodium metavanadate solution was acidified using 3600 milliliters of Amberlite IR-120 ion exchange resin (commercially available from Fluka Chemical Corp., New York) to form a solution of vanadic acid having a pH less than 2. Immediately following acidification, approximately 4500 grams of the vanadic acid solution was partially neutralized with a 12% weight solution of lithium hydroxide monohydrate (LiOH.H2O) in water. The resulting acidic lithium vanadate solution had a pH of about 5.30. The ratio of lithium to vanadium in the solution was measured using inductively coupled plasma emission spectroscopy and was found to be 0.53 to 1.00. The lithium vadadate solution had a solids content of 3% by weight. A 760 gram aliquot of the acidic lithium vanadate solution was dried by rotary vacuum evaporation at 40° C. to form an orange solid. The solid was dissolved in 380 grams of ethanol. Dissolution in ethanol was carried out by stirring at room temperature for several hours, followed by refluxing at the boiling point for at least an hour. Following refluxing, a small amount of undissolved solid remained and was allowed to settle, leaving a transparent orange vanadium oxide precursor solution.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4700 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.